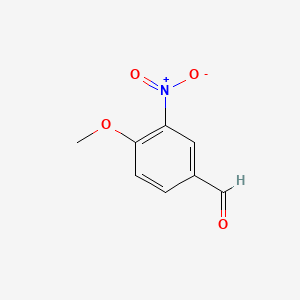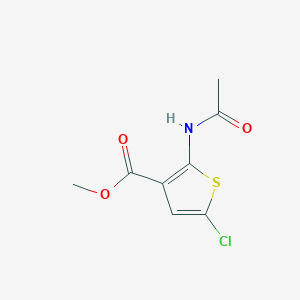
Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate
Descripción general
Descripción
Methyl 2-acetamidopropanoate is a compound that has a similar structure . It has a molecular formula of C6H11NO3 and a molecular weight of 145.16 g/mol .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with N,N-dimethylformamide and phosphorus oxychloride, followed by treatment with methanol in the presence of potassium carbonate.Molecular Structure Analysis
The orientation of the acetylamino group in similar compounds plays a crucial role in its reactivity and the formation of heterocyclic compounds.Chemical Reactions Analysis
Similar compounds undergo various chemical reactions, forming heteroarylaminopropenoates or fused pyrimidinones under different conditions .Physical And Chemical Properties Analysis
Methyl 2-acetamidopropanoate, a similar compound, has a molecular weight of 145.16 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 .Aplicaciones Científicas De Investigación
Computational Chemistry
Summary:
Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate is studied computationally to understand its properties.
Methods of Application:
Quantum chemical calculations predict its electronic structure, reactivity, and spectroscopic properties.
Results:
Computational insights guide experimental design and provide a deeper understanding of this compound’s behavior.
Propiedades
IUPAC Name |
methyl 2-acetamido-5-chlorothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c1-4(11)10-7-5(8(12)13-2)3-6(9)14-7/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLPYFBEANZDIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(S1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356022 | |
| Record name | methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate | |
CAS RN |
22288-82-0 | |
| Record name | methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)


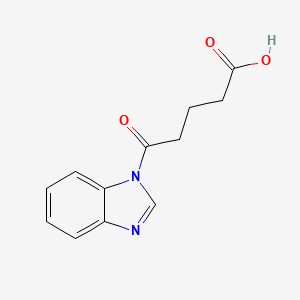
![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)
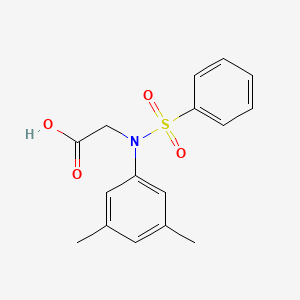
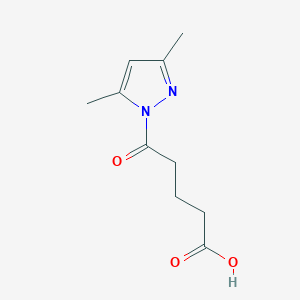
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)
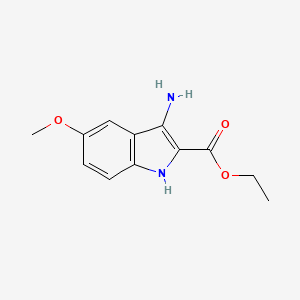
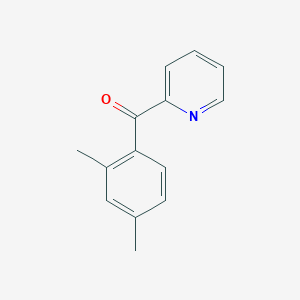

![1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298844.png)

